molecular formula C16H13I3N2O3 B1206937 Iobenzamic acid CAS No. 3115-05-7

Iobenzamic acid

Cat. No.: B1206937
CAS No.: 3115-05-7
M. Wt: 662.00 g/mol
InChI Key: FJYJNLIEGUTPIJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of iobenzamic acid involves several steps, starting with the iodination of aniline derivatives. The process typically includes the following steps:

Industrial production methods often involve large-scale synthesis using similar steps but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Iobenzamic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Iobenzamic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of iobenzamic acid involves its uptake by the liver and gallbladder, where it enhances the contrast of these organs during X-ray imaging. The compound’s iodine atoms play a crucial role in absorbing X-rays, making the organs more visible on the imaging film . The molecular targets and pathways involved include the hepatocytes in the liver and the epithelial cells in the gallbladder .

Comparison with Similar Compounds

Iobenzamic acid belongs to the class of benzanilides, which are aromatic compounds containing an anilide group. Similar compounds include:

This compound is unique due to its specific use as a hepatotropic contrast medium, which sets it apart from other iodinated compounds that may not have the same specificity for liver and gallbladder imaging .

Properties

CAS No.

3115-05-7

Molecular Formula

C16H13I3N2O3

Molecular Weight

662.00 g/mol

IUPAC Name

3-(N-(3-amino-2,4,6-triiodobenzoyl)anilino)propanoic acid

InChI

InChI=1S/C16H13I3N2O3/c17-10-8-11(18)15(20)14(19)13(10)16(24)21(7-6-12(22)23)9-4-2-1-3-5-9/h1-5,8H,6-7,20H2,(H,22,23)

InChI Key

FJYJNLIEGUTPIJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(CCC(=O)O)C(=O)C2=C(C(=C(C=C2I)I)N)I

Canonical SMILES

C1=CC=C(C=C1)N(CCC(=O)O)C(=O)C2=C(C(=C(C=C2I)I)N)I

melting_point

134.0 °C

3115-05-7

Synonyms

iobenzamic acid
Osbil
U-12,031

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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